molecular formula C13H9BrClNO4 B2665342 [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-95-8

[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2665342
CAS No.: 386277-95-8
M. Wt: 358.57
InChI Key: SXIMTWZXEHKJRL-UHFFFAOYSA-N
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Description

[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic ester compound featuring two distinct moieties: a 5-bromofuran-2-carboxylate group and a (3-chlorophenyl)carbamoyl substituent linked via a methyl bridge. Further studies are required to elucidate its synthesis, stability, and biological activity.

Properties

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4/c14-11-5-4-10(20-11)13(18)19-7-12(17)16-9-3-1-2-8(15)6-9/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIMTWZXEHKJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 3-chlorophenyl isocyanate with 5-bromofuran-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Shared Functional Groups: 3-Chlorophenyl Carbamoyl Derivatives

The (3-chlorophenyl)carbamoyl group is a recurring motif in bioactive compounds. A notable example is descladinosylazithromycin analogue C1 (3-O-(3-chlorophenyl) carbamoyl), which demonstrated potent quick-killing activity against Plasmodium falciparum (malaria parasite) in a 2022 study . Key comparisons include:

Compound Name Core Structure Substituent(s) Biological Activity (Target) Potency (vs. Azithromycin) Reference
[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate 5-Bromofuran carboxylate (3-Chlorophenyl)carbamoyl methyl ester Not reported - -
Descladinosylazithromycin C1 Azithromycin derivative 3-O-(3-Chlorophenyl) carbamoyl Quick-killing vs. P. falciparum >6.5-fold improvement
Descladinosylazithromycin A2 Azithromycin derivative 3-O-(3-Methylphenyl) carbamoyl Quick-killing vs. P. knowlesi Significant improvement

Key Observations:

  • The 3-chlorophenyl carbamoyl group enhances antimalarial activity in azithromycin derivatives, suggesting halogenation at the meta-position may optimize target binding .
  • Substitutions on the carbamoyl group (e.g., methyl, methoxy) modulate species-specific activity (e.g., P. falciparum vs. P. knowlesi), highlighting the role of steric and electronic effects .

Bromofuran-Based Analogues

  • Antimicrobial activity : Bromofuran derivatives often exhibit activity against bacteria and fungi due to their electrophilic nature.
  • Material science : Halogenated furans are used in polymers and agrochemicals for their stability.

Structural Divergence : Unlike azithromycin derivatives (macrolide antibiotics), the target compound’s bromofuran core lacks a glycosidic linkage, which may limit its utility in targeting ribosomal pathways but could enhance metabolic stability.

Critical Analysis of Substituent Effects

  • 3-Chlorophenyl vs. Other Aromatic Groups: The chlorine atom in the target compound may facilitate halogen bonding with biological targets, as seen in antimalarial azithromycin analogues .
  • Ester vs. Ether Linkages :
    • The methyl ester in the target compound may confer hydrolytic instability compared to the ether linkages in azithromycin derivatives, impacting pharmacokinetics.

Biological Activity

The compound [(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a derivative of furan and contains a carbamoyl group, which may impart significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H8_{8}BrClN2_2O3_3
  • Molecular Weight : 305.55 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Studies have shown that furan derivatives exhibit substantial anti-inflammatory effects. The presence of the bromine atom and the chlorophenyl group in this compound may enhance its efficacy in inhibiting inflammatory pathways.
  • Anticancer Activity :
    • Research indicates that compounds containing furan moieties can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cyclooxygenase (COX) :
    • Similar compounds have been reported to inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
  • Induction of Apoptosis :
    • The compound may activate caspases and other apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies have documented the effects of similar compounds on various cell lines:

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of furan derivatives on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those for standard chemotherapeutics.
  • In Vivo Models :
    • Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models, corroborating its potential as an anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC11_{11}H8_{8}BrClN2_2O3_3
Molecular Weight305.55 g/mol
Anti-inflammatory IC50TBD (to be determined)
Anticancer IC50 (MCF-7 Cells)TBD (to be determined)
MechanismCOX inhibition, apoptosis induction

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